molecular formula C23H26N4O3 B10998309 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide

Cat. No.: B10998309
M. Wt: 406.5 g/mol
InChI Key: VZOUNKLAAQZTSO-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide is a complex organic compound that features both indole and benzimidazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzimidazole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include:

    Indole Synthesis: Fischer indole synthesis using phenylhydrazine and ketones.

    Benzimidazole Synthesis: Condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reaction: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the acetamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and benzimidazole rings can be oxidized using reagents like m-CPBA (meta-chloroperoxybenzoic acid).

    Reduction: Reduction of the nitro groups (if present) using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions on the aromatic rings using halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives.

Scientific Research Applications

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where indole and benzimidazole derivatives are known to be effective.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets. The indole and benzimidazole rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Such as tryptophan and serotonin.

    Benzimidazole Derivatives: Such as omeprazole and albendazole.

Uniqueness

What sets 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide apart is its unique combination of indole and benzimidazole moieties, which may confer distinct biological activities not seen in other compounds.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C23H26N4O3/c1-15(2)23-25-18-8-7-16(13-19(18)26-23)24-22(28)14-30-21-6-4-5-20-17(21)9-10-27(20)11-12-29-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,24,28)(H,25,26)

InChI Key

VZOUNKLAAQZTSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC

Origin of Product

United States

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